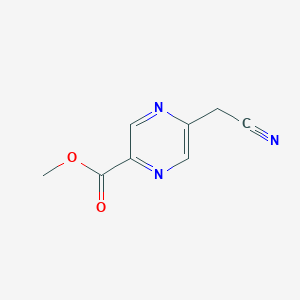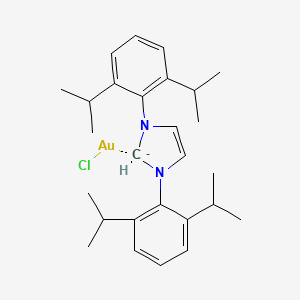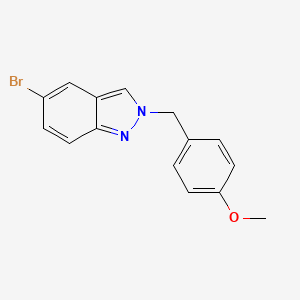
5-Bromo-2-(4-methoxybenzyl)-2h-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(4-methoxybenzyl)-2h-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 4-methoxybenzyl group attached to the 2nd position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 4-methoxybenzyl chloride.
Formation of Indazole Ring: The indazole ring is formed through a cyclization reaction. This can be achieved by reacting 2-bromoaniline with hydrazine hydrate under acidic conditions to form the indazole core.
Bromination: The bromine atom is introduced at the 5th position of the indazole ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of 4-Methoxybenzyl Group: The final step involves the attachment of the 4-methoxybenzyl group to the 2nd position of the indazole ring. This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-(4-methoxybenzyl)-2h-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom at the 5th position is susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
科学研究应用
5-Bromo-2-(4-methoxybenzyl)-2h-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Bromo-2-(4-chlorobenzyl)-2h-indazole: Similar structure with a chlorine atom instead of a methoxy group.
5-Bromo-2-(4-fluorobenzyl)-2h-indazole: Contains a fluorine atom in place of the methoxy group.
5-Bromo-2-(4-nitrobenzyl)-2h-indazole: Features a nitro group instead of the methoxy group.
Uniqueness
5-Bromo-2-(4-methoxybenzyl)-2h-indazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for research and development.
属性
分子式 |
C15H13BrN2O |
|---|---|
分子量 |
317.18 g/mol |
IUPAC 名称 |
5-bromo-2-[(4-methoxyphenyl)methyl]indazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17-18/h2-8,10H,9H2,1H3 |
InChI 键 |
DWWCFKBYGWPOTQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



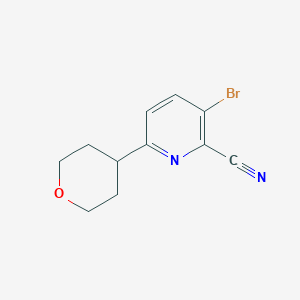
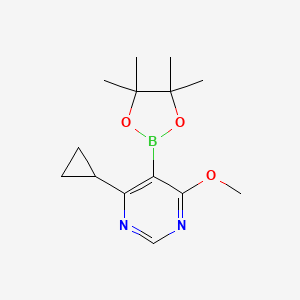

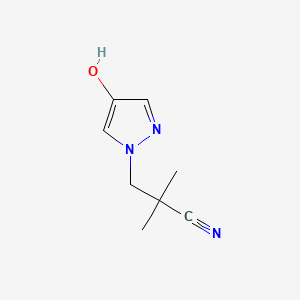

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
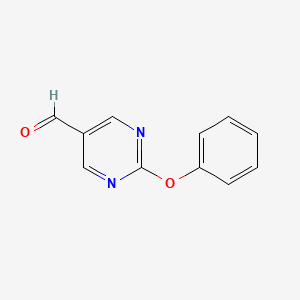
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
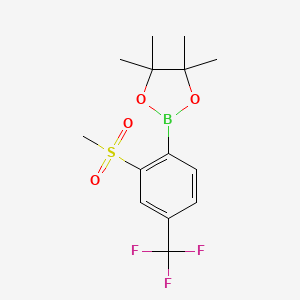
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
